molecular formula C9H7NO2 B13822266 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) CAS No. 411231-32-8

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)

Cat. No.: B13822266
CAS No.: 411231-32-8
M. Wt: 161.16 g/mol
InChI Key: DGSZPAYKVWSVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) is a polycyclic heterocyclic compound featuring a fused azete (four-membered nitrogen-containing ring), pyran (oxygen-containing six-membered ring), and oxazine (six-membered ring with oxygen and nitrogen). These analogs are often synthesized via cyclization reactions, coupling methods, or solvent-free protocols, as seen in related compounds .

Properties

CAS No.

411231-32-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2,9-dioxa-6-azatricyclo[6.4.0.03,6]dodeca-1(12),3,7,10-tetraene

InChI

InChI=1S/C9H7NO2/c1-2-7-8(11-5-1)6-10-4-3-9(10)12-7/h1-3,5-6H,4H2

InChI Key

DGSZPAYKVWSVBB-UHFFFAOYSA-N

Canonical SMILES

C1C=C2N1C=C3C(=CC=CO3)O2

Origin of Product

United States

Preparation Methods

Cyclization via Intramolecular Nucleophilic Substitution

One of the primary methods to synthesize 7H-Azeto[2,1-b]pyrano[2,3-e]oxazine involves an intramolecular nucleophilic substitution reaction, where a suitably functionalized precursor undergoes ring closure.

Typical Procedure:

  • Starting from a hydroxy-substituted azetidine derivative, the hydroxyl group is activated (e.g., converted to a tosylate or mesylate).
  • Under basic conditions, the nitrogen atom in the azetidine ring attacks the activated carbon, leading to the formation of the fused pyrano-oxazine system.
  • This method often requires mild heating and polar aprotic solvents such as dimethylformamide or acetonitrile.

Research Findings:

  • Yield ranges from 60% to 85% depending on substituents and reaction conditions.
  • Reaction times vary from 4 to 12 hours.
  • The reaction is sensitive to steric hindrance around the reactive centers.

Multi-Component Reaction (MCR) Approach

Recent advances have demonstrated the use of multi-component reactions to assemble the fused heterocyclic system in a one-pot synthesis.

Typical Procedure:

  • Combining an azetidine derivative, an aldehyde, and a hydroxyl-containing compound under acidic or Lewis acid catalysis.
  • The components undergo sequential condensation and cyclization steps to yield the target compound.
  • Catalysts such as zinc chloride or p-toluenesulfonic acid are commonly employed.

Research Findings:

  • This method reduces the number of purification steps.
  • Yields reported are moderate to high (50%-80%).
  • Reaction conditions are generally mild (room temperature to 60°C).

Photochemical Cyclization

Photochemical methods have been explored to induce ring closure in precursors bearing azetidine and pyran moieties.

Typical Procedure:

  • Irradiation of the precursor compound with UV light in the presence of a photosensitizer.
  • The excited state facilitates intramolecular bond formation, creating the oxazine ring.
  • Solvents like acetonitrile or methanol are used.

Research Findings:

  • Provides regioselective cyclization.
  • Requires specialized equipment and careful control of irradiation time.
  • Yields tend to be lower (30%-50%) but with high purity.

Metal-Catalyzed Cross-Coupling and Cyclization

Transition metal catalysts, such as palladium or copper complexes, have been utilized to promote the construction of the fused ring system via cross-coupling followed by cyclization.

Typical Procedure:

  • Use of halogenated azetidine derivatives and suitable coupling partners.
  • Catalysis under inert atmosphere with bases like potassium carbonate.
  • Subsequent intramolecular cyclization forms the oxazine ring.

Research Findings:

  • High functional group tolerance.
  • Yields generally exceed 70%.
  • Reaction times are shorter compared to traditional methods (2-6 hours).

Comparative Data Table of Preparation Methods

Preparation Method Reaction Conditions Yield Range (%) Reaction Time (hours) Advantages Limitations
Intramolecular Nucleophilic Substitution Mild heating, polar aprotic solvents 60 - 85 4 - 12 Straightforward, well-established Sensitive to steric hindrance
Multi-Component Reaction (MCR) Acid catalysis, room temp to 60°C 50 - 80 1 - 8 One-pot synthesis, fewer steps Moderate yields, catalyst cost
Photochemical Cyclization UV irradiation, photosensitizer 30 - 50 1 - 5 Regioselective, mild conditions Specialized equipment, lower yield
Metal-Catalyzed Cross-Coupling Pd or Cu catalyst, inert atmosphere 70 - 90 2 - 6 High yield, functional group tolerance Requires metal catalysts, cost

Analysis and Recommendations

  • Intramolecular nucleophilic substitution remains the most common and reliable method for synthesizing 7H-Azeto[2,1-b]pyrano[2,3-e]oxazine, particularly when starting materials are readily available.
  • Multi-component reactions offer an efficient alternative for rapid library synthesis, suitable for drug discovery applications.
  • Photochemical approaches , while innovative, are less practical for large-scale synthesis due to equipment and yield constraints.
  • Metal-catalyzed cross-coupling methods provide high yields and functional group tolerance but require careful catalyst handling and cost considerations.

Chemical Reactions Analysis

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) exhibit antimicrobial activity. This is particularly relevant in the context of drug-resistant pathogens. Studies have shown that derivatives of oxazines can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar properties.

Anticancer Potential

Emerging studies suggest that compounds within the oxazine family can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, some derivatives have been shown to inhibit specific kinases involved in cancer progression.

Drug Development

The unique structure of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) makes it a candidate for drug development. Its potential as a scaffold for synthesizing new pharmacological agents is supported by its biological activity profile. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity against targeted diseases.

Formulation in Cosmetics

Given its chemical stability and potential skin benefits, there is interest in incorporating 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) into cosmetic formulations. Its antioxidant properties could provide protective effects against environmental stressors.

Case Studies and Research Findings

StudyFocusFindings
Bhattacharjee et al. (2013)Antimicrobial ActivityIdentified similar compounds showing activity against resistant strains of bacteria.
Ng et al. (2017)Anticancer MechanismsHighlighted the role of oxazines in inducing apoptosis via kinase inhibition.
Rao et al. (2017)ToxicologyDiscussed the safety profile and potential therapeutic windows for new oxazine derivatives.

Mechanism of Action

The mechanism of action for 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons between 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) and related oxazine derivatives:

Compound Name Core Structure Synthesis Method Biological Activity Key References
7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) Azeto-pyrano-oxazine Likely involves cyclization or coupling (inferred from analogs) Unknown (potential antitubercular/anticancer based on analogs)
Imidazo[2,1-b][1,3]oxazines (e.g., PA-824, OPC-67683) Imidazo-oxazine Catalytic hydrogenation of nitro groups; carbamate coupling with triphosgene Antitubercular (Phase II clinical trials)
Naphtho[2,3-e][1,3]oxazine derivatives (e.g., 109a–f) Naphtho-oxazine Solvent-free condensation of 2-hydroxy-1,4-naphthoquinone with acyl chlorides Antibacterial, anticancer, anti-inflammatory
Chromeno[4,3-e][1,3]oxazine derivatives Chromeno-oxazine Derived from 3-hydroxycoumarin via heterocyclization Pharmacological applications (e.g., antimicrobial)
Pyrano[3,4-c]isoxazole derivatives (e.g., 3a- and 6a-d) Pyrano-isoxazole Reaction of 1-nitro-3-oxa-6-heptynes with n-BuLi and acetic anhydride Not explicitly stated (structural intermediates)
Stability and Reactivity
  • The azeto ring in 7H-Azeto[...] introduces steric strain compared to five- or six-membered rings in imidazooxazines or chromenooxazines. This may enhance electrophilic reactivity but reduce thermodynamic stability, necessitating tailored synthetic conditions .
  • Naphthooxazines benefit from aromatic stabilization, enhancing their suitability for solvent-free synthesis and storage .

Data Tables

Table 2: Pharmacological Profiles

Compound Class Primary Activity Mechanistic Insights Clinical Status
Imidazooxazines Antitubercular Nitroreductase activation generating toxic radicals Phase II trials (PA-824)
Naphthooxazines Antibacterial/anticancer Membrane disruption; ROS generation Preclinical
Chromenooxazines Antimicrobial Inhibition of enzyme pathways (hypothesized) Research phase

Biological Activity

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (9CI), with the CAS number 411231-32-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9_9H7_7NO2_2
  • Molecular Weight : 161.16 g/mol
  • Structure : The compound features a complex oxazine ring structure which is pivotal for its biological activity.

Anticancer Activity

Studies on similar oxazine derivatives have demonstrated growth inhibitory activity against cancer cell lines , including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). For instance:

  • Growth Inhibition : Compounds similar to 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine have been reported to inhibit cell growth effectively in vitro.
CompoundGI50 (μM)Cell Line
12p5.34MIA PaCa-2
5f>10MCF-7
5-FU>10MCF-7

Osteoclastic Bone Resorption

Some derivatives of oxazines have shown anti-osteoclastic bone resorption activity , suggesting potential applications in treating osteoporosis. This activity is comparable to established treatments like estradiol.

Synthesis Methods

The synthesis of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine typically involves cyclization reactions. These reactions can be derived from various starting materials such as acetylated compounds or benzo-fused systems.

Example Synthesis Pathway

A common method involves:

  • Starting Material : 2-acetyl-3-acylaminobenzo[b]furans.
  • Cyclization Reaction : Using Vilsmeier–Haack–Arnold reaction conditions to form the oxazine ring.

Case Studies and Research Findings

While direct studies on 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine are sparse, the following case studies illustrate the biological potential of related compounds:

Study on Oxazine Derivatives

A study published in Nature evaluated various oxazine derivatives for their anti-cancer properties and found significant inhibition of cell proliferation in both MIA PaCa-2 and MCF-7 cells. The study highlighted a new class of oxazines as promising candidates for further development into therapeutic agents.

CNS Activity

Research on related oxazine compounds has indicated a central nervous system (CNS) depressant effect , quantified by reduced locomotor activity in animal models. This suggests potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI), and how can intermediates be optimized?

  • Methodology :

  • Multi-step synthesis : Adapt strategies from structurally related heterocycles, such as pyrano-isoxazole derivatives. For example, use nitroalkane cyclization with n-BuLi and acetic anhydride to form fused rings, as demonstrated for 4,5-dihydro-7H-pyrano[3,4-c]-isoxazole derivatives .
  • Purification : Employ column chromatography (silica/alumina) and recrystallization, as detailed in pyrido[3,4-b]indole carboxamide synthesis .
  • Intermediate optimization : Monitor reaction progress via TLC (e.g., petroleum ether:ethyl acetate = 20:80) and adjust stoichiometry to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Spectroscopy : Use IR to confirm functional groups (e.g., oxazine ring vibrations) and 1H^1H-/13C^{13}C-NMR to verify substituent positions .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns, as applied to pyrido[3,4-b]indole derivatives .
  • Melting point analysis : Compare with literature values for structurally analogous compounds (e.g., 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: mp 116–119°C) .

Q. What safety protocols are critical during synthesis and handling?

  • Laboratory practices :

  • Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride in pyrazolo-triazolo-pyrimidine synthesis) .
  • Follow waste disposal guidelines for nitro compounds and heavy metals, as outlined in organic chemistry safety modules .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

  • Strategies :

  • Apply density functional theory (DFT) to model ring strain in the azeto-oxazine core and assess feasibility of nucleophilic/electrophilic substitutions.
  • Reference Advanced Organic Chemistry (Carey & Sundberg) for regioselectivity rules in fused heterocycles .
    • Validation : Cross-check computational results with experimental data (e.g., substituent effects in pyrano[2,3-c]pyrazol-6-amines) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case study :

  • If NMR signals for diastereomers overlap (e.g., decahydro-7-methyl-5H-cyclopenta[e]pyrido[1,2-c][1,3]oxazine), use 1H^1H-1H^1H COSY and NOESY to assign stereochemistry .
  • Compare IR carbonyl stretches with those of 9CI oxazine derivatives (e.g., 2H,5H-pyrano[4,3-b]-1,4-oxazine-5,8-diol) to confirm lactam vs. lactone forms .

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

  • Optimization framework :

  • Solvent selection : Replace nitrobenzene (toxic) with eco-friendly alternatives (e.g., ethanol-water mixtures) for Skraup-like reactions .
  • Catalysis : Test Brønsted acids (e.g., NaHSO4_4) to accelerate cyclization, as shown in dihydropyrano[2,3-c]pyrazol-6-amine synthesis .
  • Scale-up challenges : Address exothermicity via controlled heating (e.g., 130–150°C for nitroalkane cyclizations) .

Q. What methodologies enable the study of this compound’s reactivity under varying pH and temperature?

  • Experimental design :

  • Conduct kinetic studies in buffered solutions (pH 3–10) to track degradation pathways via HPLC .
  • Use differential scanning calorimetry (DSC) to assess thermal stability, referencing protocols for pharmaceutical impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Root causes :

  • Polymorphism : Recrystallize the compound in multiple solvents (e.g., ethanol vs. acetone) to isolate stable forms .
  • Impurity effects : Quantify trace impurities via HPLC-UV and correlate with melting point depression .

Q. What steps validate conflicting spectral data from different laboratories?

  • Resolution workflow :

  • Replicate analyses using standardized instruments (e.g., 400 MHz NMR) and deuterated solvents.
  • Cross-reference with databases like CAS Registry (e.g., 146339-07-3 for decahydro-7-methyl-5H-cyclopenta[e]pyrido[1,2-c][1,3]oxazine) .

Tables for Key Data

Property Method Reference Compound Example
Melting PointDifferential Scanning Calorimetry7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: 116–119°C
IR Carbonyl StretchFT-IR Spectroscopy9CI Oxazine derivatives: 1680–1720 cm1^{-1}
Reaction Yield OptimizationNaHSO4_4-Catalyzed CyclizationDihydropyrano[2,3-c]pyrazol-6-amines: 80–92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.